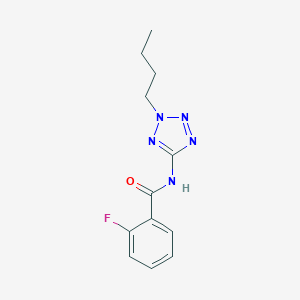
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea, also known as BIX-01294, is a small molecule inhibitor that targets histone methyltransferases (HMTs) and specifically inhibits the G9a enzyme. HMTs are enzymes that add methyl groups to histones, which play a critical role in the regulation of gene expression. BIX-01294 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用機序
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea specifically targets the G9a enzyme, which is responsible for the methylation of histone H3 at lysine 9. Methylation of histones plays a critical role in the regulation of gene expression. Inhibition of G9a by N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea leads to a decrease in H3K9 methylation, resulting in altered gene expression. This altered gene expression can lead to the therapeutic effects observed in various diseases.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit cancer cell migration and invasion. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to reduce neuroinflammation and improve cognitive function. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been shown to promote the differentiation of stem cells into specific cell types.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea also has some limitations. It is not selective for G9a and can inhibit other HMTs at higher concentrations. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea. One area of interest is the development of more selective inhibitors that target G9a specifically. Another area of interest is the study of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in combination with other chemotherapeutic agents to enhance its therapeutic effects. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea could also be studied in the context of epigenetic reprogramming and gene therapy. Finally, the potential applications of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea in other diseases and conditions could be explored.
合成法
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-iodo-6-methyl-2-pyridinylamine with 1,3-benzodioxole-5-carbonyl chloride, followed by conversion to the corresponding thiourea using thiourea and potassium carbonate. The final product is isolated through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to sensitize cancer cells to other chemotherapeutic agents. In neurodegenerative diseases, N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has been shown to improve cognitive function and reduce neuroinflammation. N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(5-iodo-6-methyl-2-pyridinyl)thiourea has also been studied for its potential applications in epigenetic reprogramming, stem cell differentiation, and gene therapy.
特性
分子式 |
C15H12IN3O3S |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12IN3O3S/c1-8-10(16)3-5-13(17-8)18-15(23)19-14(20)9-2-4-11-12(6-9)22-7-21-11/h2-6H,7H2,1H3,(H2,17,18,19,20,23) |
InChIキー |
KABHBEDBPUKFCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
正規SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278276.png)
![3-fluoro-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278277.png)

![3,4-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278281.png)
![2,6-dimethoxy-N-{[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278282.png)
![3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B278285.png)
![N-[3-(2-furyl)acryloyl]-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B278287.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278288.png)
![5-(4-chlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B278291.png)
![N-{3-[(3-bromobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278293.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278294.png)

![N-{3-[(2,2-dimethylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B278300.png)
![N-[3-(butyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B278301.png)